N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Description
N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a synthetic compound notable for its structural complexity and diverse functionalities
Properties
IUPAC Name |
N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F2N3O3/c1-26-16-5-4-14(12-17(16)27-18(20)21)6-8-22-19(25)24-11-7-15(13-24)23-9-2-3-10-23/h4-5,12,15,18H,2-3,6-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUSSQANNHMPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2CCC(C2)N3CCCC3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by coupling and functional group transformations. Key steps include:
Alkylation of 3-(difluoromethoxy)-4-methoxybenzene with ethyl iodide in the presence of a base such as potassium carbonate.
Subsequent reaction with pyrrolidine-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under an inert atmosphere.
Final purification by recrystallization or chromatography.
Industrial Production Methods: The industrial-scale production of this compound may utilize flow chemistry techniques for continuous synthesis, ensuring higher yields and consistent product quality. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Undergoes oxidation reactions to form corresponding carbonyl or carboxylic acid derivatives.
Reduction: Can be reduced to produce amine derivatives.
Substitution: Halogen atoms can be substituted by nucleophiles, altering the compound's functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often employ nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Scientific Research Applications
N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is widely used in scientific research, notably in:
Chemistry: Investigating reaction mechanisms and developing new synthetic methodologies.
Biology: Studying cellular processes and interactions due to its potential bioactivity.
Medicine: Exploring therapeutic potentials, including potential roles in drug development.
Industry: Utilizing its unique properties for creating advanced materials and compounds.
Mechanism of Action
Effects and Pathways: This compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. The precise mechanism involves binding to these targets, influencing their activity and thereby modulating biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes.
Comparison with Similar Compounds
N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is unique among similar compounds due to its specific functional groups and structural configuration, which confer distinct reactivity and bioactivity. Comparable compounds include:
N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide: Differing in the absence of the difluoromethoxy group, altering its chemical behavior and applications.
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carboxamide: Possessing additional methoxy groups, influencing its reactivity and biological interactions.
Each of these compounds offers unique features, but this compound stands out for its distinct chemical and biological properties, making it a valuable subject of study in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
